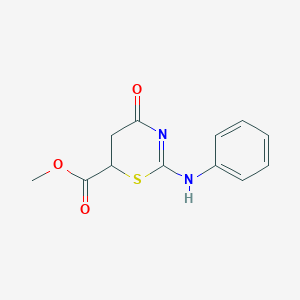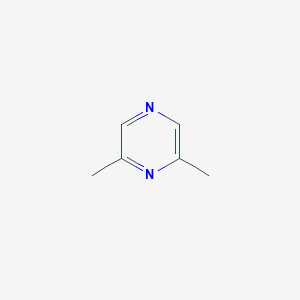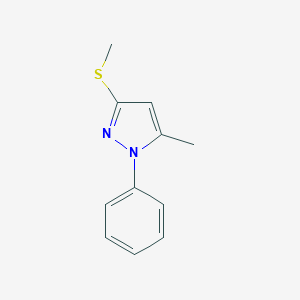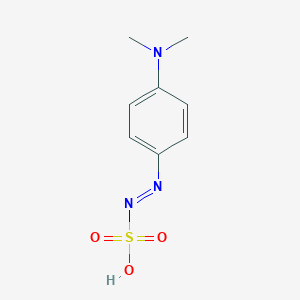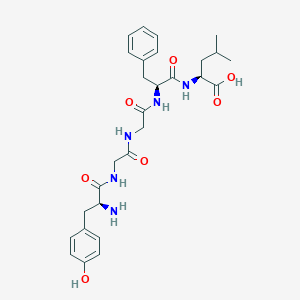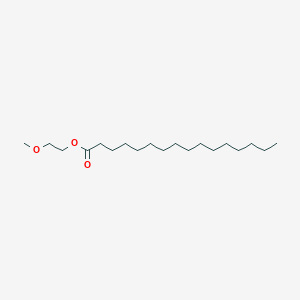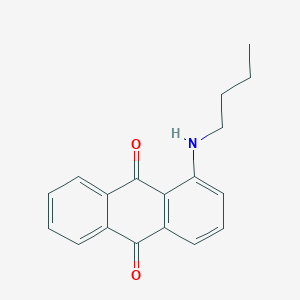
1-(Butylamino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butylamino)anthraquinone is a chemical compound that belongs to the class of anthraquinone derivatives. It is also known by the name of 1-Butylamino-9,10-anthraquinone or BAQ. The compound has a molecular formula of C20H21NO2 and a molecular weight of 319.39 g/mol. 1-(Butylamino)anthraquinone is a red-colored powder that is soluble in organic solvents like chloroform, benzene, and toluene. This compound has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(Butylamino)anthraquinone is not fully understood. However, it is believed that the compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of several enzymes that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
1-(Butylamino)anthraquinone has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage and contribute to the development of cancer. The compound has also been shown to inhibit the activity of several pro-inflammatory cytokines, which can contribute to the development of chronic inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Butylamino)anthraquinone has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound. It has been widely studied for its potential applications in scientific research, which means that there is a large body of literature available on its properties and effects. However, there are also some limitations to the use of 1-(Butylamino)anthraquinone in lab experiments. The compound has low water solubility, which can make it difficult to work with in aqueous solutions. It is also toxic in high concentrations, which requires careful handling and disposal procedures.
Orientations Futures
There are several future directions for the study of 1-(Butylamino)anthraquinone. One direction is to further investigate its potential applications in photodynamic therapy for cancer. Another direction is to study its effects on other diseases like Alzheimer's disease and Parkinson's disease, which have been linked to oxidative stress and inflammation. Additionally, the compound could be studied for its potential applications in the development of new drugs for cancer and other diseases.
Applications De Recherche Scientifique
1-(Butylamino)anthraquinone has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential applications in photodynamic therapy, which involves the use of light to activate a photosensitizer that can selectively destroy cancer cells.
Propriétés
Numéro CAS |
129-45-3 |
|---|---|
Nom du produit |
1-(Butylamino)anthraquinone |
Formule moléculaire |
C18H17NO2 |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
1-(butylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO2/c1-2-3-11-19-15-10-6-9-14-16(15)18(21)13-8-5-4-7-12(13)17(14)20/h4-10,19H,2-3,11H2,1H3 |
Clé InChI |
AHOSCUOPPDQVDR-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Autres numéros CAS |
129-45-3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

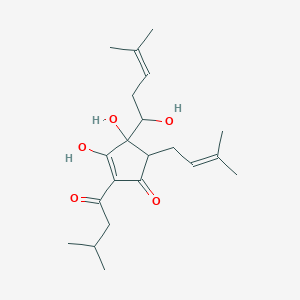
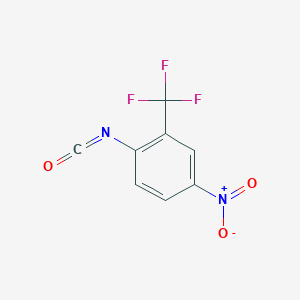
![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)
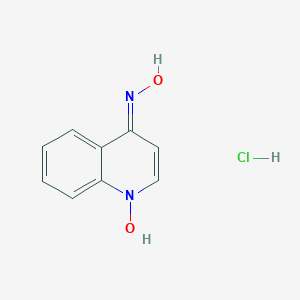
![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)
